molecular formula C6H8N2O B1594479 2,5-Dimethylpyrimidin-4-ol CAS No. 67383-34-0

2,5-Dimethylpyrimidin-4-ol

Cat. No. B1594479
CAS RN: 67383-34-0
M. Wt: 124.14 g/mol
InChI Key: HMOMINHDSCYPKH-UHFFFAOYSA-N
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Description

2,5-Dimethylpyrimidin-4-ol, also known as 5-Pyrimidinol, 2,4-dimethyl- (9CI), is a compound with the molecular formula C6H8N2O . It is used in the pharmaceutical industry as an intermediate .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethylpyrimidin-4-ol consists of a pyrimidine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms at the 1- and 3- ring positions . The compound also contains two methyl groups and one hydroxyl group .


Physical And Chemical Properties Analysis

2,5-Dimethylpyrimidin-4-ol has a molecular weight of 124.14 . It has a predicted boiling point of 219.7±20.0 °C and a predicted density of 1.161±0.06 g/cm3 . The compound is stored under inert atmosphere at room temperature .

properties

IUPAC Name

2,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-3-7-5(2)8-6(4)9/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOMINHDSCYPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287445
Record name 2,5-Dimethylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylpyrimidin-4-ol

CAS RN

67383-34-0, 3059-71-0
Record name 2,5-Dimethyl-4-pyrimidinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067383340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3059-71-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dimethylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIMETHYL-4-PYRIMIDINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LUL59DX82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Figuerola-Asencio, P Morales, P Zhao… - ACS Medicinal …, 2022 - ACS Publications
GPR55 is an orphan G-protein coupled receptor involved in various pathophysiological conditions. However, there are only a few noncannabinoid GPR55 ligands reported so far. The …
Number of citations: 4 pubs.acs.org
T Nagamatsu - 1979 - search.proquest.com
The Dimroth-like rearrangement of s-triazolo-[4, 3-a] pyrimidines in acid or alkali has been used fairly widely as a preparative route to the isomeric [1, 5-a] series. The treatment of …
Number of citations: 2 search.proquest.com
Y Lin, Z Li, C Xu, K Xia, S Wu, Y Hao, Q Yang, H Ma… - Bioorganic …, 2020 - Elsevier
The chemokine receptor CXCR4 has been explored as a drug target due to its involvement in pathological conditions such as HIV infection and cancer metastasis. Here we report the …
Number of citations: 5 www.sciencedirect.com

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